Mulberrofuran G pentaacetate
Overview
Description
. This compound has garnered attention due to its potential therapeutic properties and its role in various biological activities.
Mechanism of Action
Target of Action
Mulberrofuran G pentaacetate primarily targets the SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain and the Human Angiotensin-Converting Enzyme 2 (ACE2) Receptor . It also inhibits NOX4 , a mediator of reactive oxygen species (ROS) generation, and has some inhibitory activity against Hepatitis B Virus (HBV) DNA replication .
Mode of Action
This compound prevents SARS-CoV-2 infection by blocking the interaction between the SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain and the Human ACE2 Receptor . This interaction is the initial stage of the SARS-CoV-2 infection, and by blocking it, this compound effectively inhibits the virus’s entry into cells . It also inhibits NOX4-mediated ROS generation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the SARS-CoV-2 life cycle. By blocking the interaction between the virus’s Spike Protein S1 Receptor-Binding Domain and the Human ACE2 Receptor, it prevents the virus from entering human cells, thus interrupting the virus’s life cycle . It also affects the pathway of ROS generation by inhibiting NOX4 .
Result of Action
The primary result of this compound’s action is the prevention of SARS-CoV-2 infection. By blocking the interaction between the virus’s Spike Protein S1 Receptor-Binding Domain and the Human ACE2 Receptor, it inhibits the virus’s entry into cells . It also protects against ischemic injury-induced cell death by inhibiting NOX4-mediated ROS generation .
Biochemical Analysis
Biochemical Properties
Mulberrofuran G pentaacetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin production, by binding to its active site . Additionally, this compound interacts with the angiotensin-converting enzyme 2 (ACE2) receptor, blocking the binding of the SARS-CoV-2 spike protein and preventing viral entry into cells . These interactions highlight the compound’s potential in therapeutic applications.
Cellular Effects
This compound affects various cellular processes and functions. It has been observed to inhibit the entry of SARS-CoV-2 into cells by blocking the interaction between the virus’s spike protein and the ACE2 receptor . This inhibition can prevent viral replication and spread. Additionally, this compound has neuroprotective effects, protecting cells from glutamate-induced cell death . These cellular effects underscore the compound’s potential in treating viral infections and neurodegenerative diseases.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions. It binds to the active sites of enzymes, such as tyrosinase, inhibiting their activity . This binding is facilitated by the compound’s structure, which allows it to fit into the enzyme’s active site and block substrate access. Additionally, this compound interacts with the ACE2 receptor, preventing the binding of the SARS-CoV-2 spike protein and inhibiting viral entry . These molecular interactions highlight the compound’s potential as an enzyme inhibitor and antiviral agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, maintaining its activity over extended periods. It can degrade under certain conditions, such as exposure to light and high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of viral replication and neuroprotection . These temporal effects are crucial for understanding the compound’s potential in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit viral entry and replication without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including liver damage and oxidative stress . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes in the liver, including cytochrome P450 enzymes, which convert the compound into various metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux and metabolite levels, affecting cellular energy production and utilization . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and into specific cellular compartments . The compound’s distribution can affect its localization and accumulation, influencing its activity and function. For example, this compound has been shown to accumulate in the liver and brain, where it exerts its therapeutic effects . These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . This localization can enhance the compound’s interactions with enzymes and proteins, increasing its efficacy. For instance, this compound’s localization to the endoplasmic reticulum allows it to effectively inhibit viral entry by blocking the ACE2 receptor . Understanding these subcellular localization mechanisms is essential for optimizing the compound’s therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mulberrofuran G pentaacetate typically involves the acetylation of Mulberrofuran G. The process begins with the extraction of Mulberrofuran G from the root barks of Morus alba. This is followed by a reaction with acetic anhydride in the presence of a catalyst such as pyridine, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows a similar extraction and acetylation process but on a larger scale. The extraction involves the use of solvents like ethanol or methanol to isolate Mulberrofuran G, which is then subjected to acetylation using acetic anhydride and a suitable catalyst .
Chemical Reactions Analysis
Types of Reactions
Mulberrofuran G pentaacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of Mulberrofuran G, such as hydroquinones and substituted derivatives with different functional groups .
Scientific Research Applications
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
Kuwanon G: Another compound from Morus species with similar enzyme inhibitory properties.
Albanol B: A benzofuran flavonoid with anti-inflammatory and anti-cancer properties.
Uniqueness
Mulberrofuran G pentaacetate is unique due to its potent inhibitory effects on viral proteins and its ability to act as a natural preservative. Its acetylated form enhances its stability and bioavailability compared to its non-acetylated counterparts .
Properties
IUPAC Name |
[2-[7,17-diacetyloxy-1-(2,4-diacetyloxyphenyl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,10,14(19),15,17-heptaen-5-yl]-1-benzofuran-6-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H36O13/c1-21-13-33-32-11-9-30(51-23(3)46)19-38(32)56-44(35-12-10-31(52-24(4)47)20-39(35)53-25(5)48)43(33)34(14-21)42-40(54-26(6)49)16-28(17-41(42)57-44)36-15-27-7-8-29(50-22(2)45)18-37(27)55-36/h7-12,14-20,33-34,43H,13H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJAGFOPTXHQNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C3C(C1)C4=C(C=C(C=C4)OC(=O)C)OC3(OC5=C2C(=CC(=C5)C6=CC7=C(O6)C=C(C=C7)OC(=O)C)OC(=O)C)C8=C(C=C(C=C8)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H36O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
772.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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